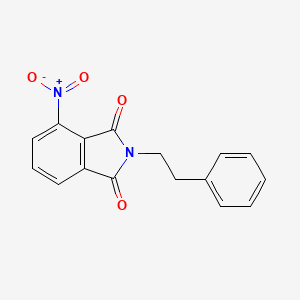

![molecular formula C8H18Cl2N2 B3008837 5-Azaspiro[3.5]nonan-2-amine;dihydrochloride CAS No. 2580254-99-3](/img/structure/B3008837.png)

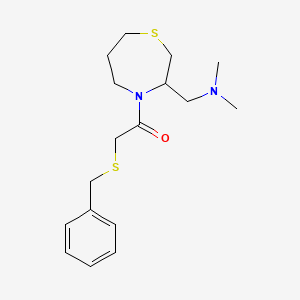

5-Azaspiro[3.5]nonan-2-amine;dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Azaspirocycles are a class of compounds that have garnered significant interest in the field of medicinal chemistry due to their presence in a variety of biologically active molecules. The compound 5-Azaspiro[3.5]nonan-2-amine;dihydrochloride, while not directly mentioned in the provided papers, is related to the azaspirocycles discussed in the research. These compounds are known for their complex molecular structures that often contain multiple rings, including both carbocyclic and heterocyclic elements, which can be manipulated to create a diverse array of chemical entities with potential therapeutic applications .

Synthesis Analysis

The synthesis of azaspirocycles can be achieved through various methods, including multicomponent condensation reactions. For instance, the condensation of N-diphenylphosphinoylimines, alkynes, zirconocene hydrochloride, and diiodomethane has been used to access omega-unsaturated dicyclopropylmethylamines, which can then be transformed into heterocyclic azaspirocycles through selective ring-closing metathesis, epoxide opening, or reductive amination . Additionally, the synthesis of chiral heterospirocyclic 2H-azirin-3-amines has been reported, which can serve as synthons for further chemical transformations .

Molecular Structure Analysis

The molecular structure of azaspirocycles is characterized by the presence of a spirocyclic amine, which is a key feature that influences their chemical behavior and interaction with biological targets. X-ray crystallography has been employed to confirm the chair conformation of the cyclohexane ring in azaspiro[4.5]decanyl amides, indicating that the spirocyclic amine does not distort the ring from its preferred conformation . This structural information is crucial for understanding the binding affinity of these compounds to biological receptors.

Chemical Reactions Analysis

Azaspirocycles can undergo a variety of chemical reactions, which are essential for their functionalization and application in drug discovery. For example, the reaction of heterospirocyclic N-methyl-N-phenyl-5-oxa-1-azaspiro[2.4]hept-1-en-2-amine with thiobenzoic and benzoic acid yielded racemic benzamides and diastereoisomeric mixtures of N-benzoyl dipeptides . Similarly, the aminomethylation of 2,4-dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile with primary amines and formaldehyde produced 3,7-diazaspiro[bicyclo[3.3.1]nonane-9,1'-cyclohexane] derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of azaspirocycles are influenced by their molecular structure and the functional groups present. These properties are important for the pharmacokinetic and pharmacodynamic profiles of potential drug candidates. For instance, the antibacterial activity of novel azaspiroheptanyl quinolines against respiratory pathogens has been attributed to the specific configuration of the asymmetrical carbon on the pyrrolidine moiety . The synthesis and reactions of azaspirocycles also demonstrate their potential as synthons for unknown α-amino acids, which can be valuable in the development of new therapeutic agents .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Drug Discovery

The compound 5-Azaspiro[3.5]nonan-2-amine; dihydrochloride has been utilized in the field of chemical synthesis, particularly in the diversity-oriented synthesis of azaspirocycles. These azaspirocycles, including 5-azaspiro[2.4]heptanes, 5-azaspiro-[2.5]octanes, and 5-azaspiro[2.6]nonanes, are converted from omega-unsaturated dicyclopropylmethylamines through methods like selective ring-closing metathesis and epoxide opening. These functionalized pyrrolidines, piperidines, and azepines are significant scaffolds in drug discovery (Wipf, Stephenson, & Walczak, 2004).

Anticonvulsant Properties

5-Azaspiro[3.5]nonan-2-amine; dihydrochloride derivatives, particularly N-phenylamino derivatives of 2-azaspiro[4.4]nonane-1,3-dione, have shown promising anticonvulsant properties. These compounds were tested in models like maximal electroshock (MES) and pentylenetetrazole (scPTZ) tests, with some exhibiting significant anti-seizure properties (Kamiński, Obniska, & Dybała, 2008).

Antimicrobial Activity

The compound has been incorporated into the synthesis of bispiroheterocyclic systems, demonstrating antimicrobial activity. These systems, synthesized via reactions with various compounds, were tested and showed effectiveness against microbes, highlighting the potential of 5-Azaspiro[3.5]nonan-2-amine; dihydrochloride in developing antimicrobial agents (Al-Ahmadi, 1996).

Water Purification

This compound has also been utilized in environmental applications, specifically in water purification. A study demonstrated the use of a Mannich base derivative of 5-Azaspiro[3.5]nonan-2-amine; dihydrochloride in removing carcinogenic azo dyes and aromatic amines from water, showcasing its potential in environmental remediation (Akceylan, Bahadir, & Yılmaz, 2009).

Immunomodulatory Agents

In the field of immunology, derivatives of 5-Azaspiro[3.5]nonan-2-amine; dihydrochloride have been studied for their antiarthritic and suppressor cell-inducing activity. These studies aim to understand the structure-function relationships of azaspiranes as immunomodulatory agents, which could be significant in treating autoimmune diseases and preventing tissue transplant rejection (Badger et al., 1990).

Safety and Hazards

Eigenschaften

IUPAC Name |

5-azaspiro[3.5]nonan-2-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2.2ClH/c9-7-5-8(6-7)3-1-2-4-10-8;;/h7,10H,1-6,9H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWBZPOHBMPVMJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC2(C1)CC(C2)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Azaspiro[3.5]nonan-2-amine;dihydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-benzyl-N-(2-chlorobenzyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B3008764.png)

![7-(2,5-difluorophenyl)-4-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)-1,4-thiazepane](/img/structure/B3008765.png)

![N-[4-[[3-(Benzimidazol-1-yl)azetidin-1-yl]methyl]phenyl]acetamide](/img/structure/B3008769.png)

![methyl 1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B3008770.png)

![ethyl 4-(2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate](/img/structure/B3008771.png)

![N-(2-(3-chlorophenyl)-2-methoxypropyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3008772.png)

![N-((5-methylisoxazol-4-yl)methyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B3008775.png)

![N-(3-chloro-2-methylphenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3008777.png)